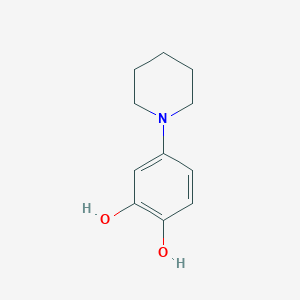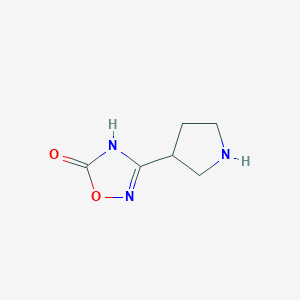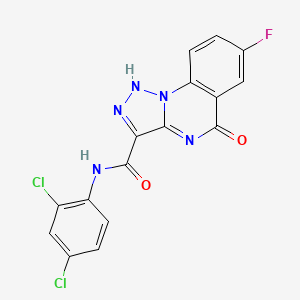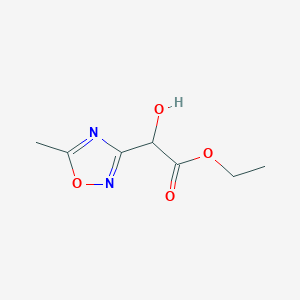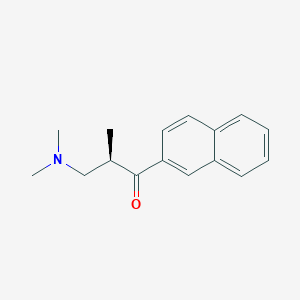
(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C15H17NO. It is a complex ketone that features a naphthalene ring, a dimethylamino group, and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the dimethylamino and methyl groups. The specific synthetic route may vary, but it generally includes steps such as Friedel-Crafts acylation, reduction, and amination reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound efficiently. The use of high-throughput screening and process optimization ensures that the industrial production methods are both cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthoquinones, while reduction can produce secondary alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors, enzymes, or proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one
- 2-(Dimethylamino)-6-propionylnaphthalene
Uniqueness
(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one is unique due to its specific stereochemistry and the presence of both dimethylamino and methyl groups on the naphthalene ring
Propriétés
Numéro CAS |
918827-87-9 |
|---|---|
Formule moléculaire |
C16H19NO |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
(2R)-3-(dimethylamino)-2-methyl-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C16H19NO/c1-12(11-17(2)3)16(18)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3/t12-/m1/s1 |
Clé InChI |
VKNWSHHBNLIKNC-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](CN(C)C)C(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CC(CN(C)C)C(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)
![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)
![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)
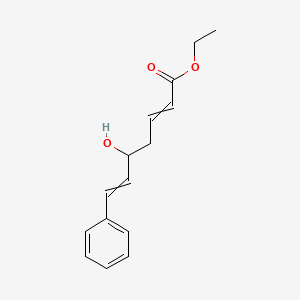
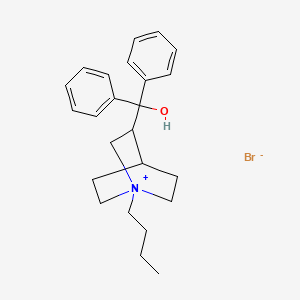
![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
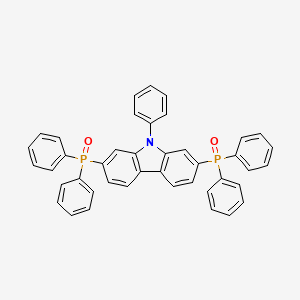
![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)
